molecular formula C14H18FN3 B3360118 4-[4-(2-Fluorophenyl)piperazin-1-yl]butanenitrile CAS No. 883874-55-3

4-[4-(2-Fluorophenyl)piperazin-1-yl]butanenitrile

Cat. No.: B3360118
CAS No.: 883874-55-3
M. Wt: 247.31 g/mol
InChI Key: IWNMRSNOZNTCPJ-UHFFFAOYSA-N
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Description

4-[4-(2-Fluorophenyl)piperazin-1-yl]butanenitrile (CAS: 883874-55-3) is a nitrile-containing piperazine derivative characterized by a 2-fluorophenyl substituent on the piperazine ring. Its molecular formula is C₁₄H₁₈FN₃, with a molecular weight of 247.311 g/mol . The compound’s structure combines a piperazine core with a fluorinated aromatic ring and a butanenitrile side chain, which may influence its physicochemical properties and biological activity.

Properties

IUPAC Name

4-[4-(2-fluorophenyl)piperazin-1-yl]butanenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18FN3/c15-13-5-1-2-6-14(13)18-11-9-17(10-12-18)8-4-3-7-16/h1-2,5-6H,3-4,8-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IWNMRSNOZNTCPJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CCCC#N)C2=CC=CC=C2F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18FN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30630814
Record name 4-[4-(2-Fluorophenyl)piperazin-1-yl]butanenitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30630814
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

247.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

883874-55-3
Record name 4-[4-(2-Fluorophenyl)piperazin-1-yl]butanenitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30630814
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[4-(2-Fluorophenyl)piperazin-1-yl]butanenitrile typically involves the reaction of 1-(2-fluorophenyl)piperazine with 4-bromobutanenitrile. The reaction is carried out in the presence of a base, such as potassium carbonate, and a suitable solvent like dimethylformamide (DMF). The reaction mixture is heated to facilitate the nucleophilic substitution, resulting in the formation of the desired product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Reaction Types and Mechanisms

The compound undergoes four primary reaction types due to its nitrile and piperazine functional groups:

Reaction Type Reagents/Conditions Products Key Observations
Oxidation - H₂O₂ (acidic)Carboxylic acid or amide derivativesSelective oxidation of the nitrile group to carboxylate under controlled pH.
- KMnO₄ (acidic)
Reduction - LiAlH₄ (anhydrous ether)Primary amine (butanamine derivative)Complete reduction of nitrile to amine; preserves piperazine ring.
- H₂/Pd-C (ethanol)
Hydrolysis - 6M HCl (reflux)Carboxylic acid (4-[4-(2-fluorophenyl)piperazin-1-yl]butanoic acid)Acidic conditions favor nitrile → carboxylic acid conversion.
- NaOH (aqueous, 80°C)Amide intermediateAlkaline hydrolysis forms transient amide, further processed to acid.
Nucleophilic Substitution - Amines (e.g., NH₃, Et₃N)Piperazine- or alkylamine-modified derivativesPiperazine nitrogen acts as a nucleophile in alkylation reactions .
- Thiols (NaH, DMF)Thioether derivativesThiols displace nitrile group under basic conditions.

Key Reaction Pathways

  • Nitrile Reactivity : The electrophilic carbon in the cyano group facilitates nucleophilic attacks, enabling substitutions with amines, thiols, or hydroxyl groups.

  • Piperazine Participation : The secondary amine in the piperazine ring undergoes alkylation or acylation, modifying the compound’s physicochemical properties .

Impact of Fluorophenyl Substituents

  • The 2-fluorophenyl group enhances the piperazine ring’s electron density via inductive effects, increasing its nucleophilicity in substitution reactions .

  • Halogen substituents (e.g., fluorine) improve binding affinity in biological systems by forming electrostatic interactions with target proteins .

Computational Modeling

  • DFT studies reveal that the nitrile group adopts a linear geometry, optimizing its reactivity toward nucleophiles.

  • Steric hindrance from the piperazine ring slows reactions at the benzylic carbon but does not inhibit nitrile transformations.

Scientific Research Applications

Pharmacological Research

4-[4-(2-Fluorophenyl)piperazin-1-yl]butanenitrile has been investigated for its potential as a pharmacological agent. Its structural similarity to other piperazine derivatives suggests that it may interact with various neurotransmitter systems.

  • Dopamine Receptor Modulation : Studies have indicated that compounds with similar structures can act as dopamine receptor modulators. This suggests potential applications in treating neurological disorders such as schizophrenia and depression .

Inhibition of Transporters

Research has shown that derivatives of this compound can act as inhibitors of equilibrative nucleoside transporters (ENTs). These transporters are crucial for cellular uptake of nucleosides, which are vital for nucleotide synthesis and cellular metabolism.

  • Selectivity : Specific analogues have demonstrated selectivity towards ENT2 over ENT1, which could lead to targeted therapies for conditions like cancer where nucleotide metabolism is altered .

Structure-Activity Relationship Studies

The compound serves as a valuable tool in structure-activity relationship (SAR) studies aimed at optimizing the efficacy and selectivity of ENTs inhibitors. By modifying the piperazine or butanenitrile groups, researchers can explore variations that enhance biological activity .

Case Study 1: Neuropharmacology

A study published in Frontiers in Pharmacology explored the effects of various piperazine derivatives on dopamine receptor activity. 4-[4-(2-Fluorophenyl)piperazin-1-yl]butanenitrile was included in the analysis due to its structural relevance. Results indicated that modifications to the fluorophenyl group significantly affected receptor binding affinity, highlighting its potential in drug design for neuropsychiatric disorders .

Case Study 2: Cancer Research

In another investigation focused on ENT inhibitors, researchers tested several compounds including 4-[4-(2-Fluorophenyl)piperazin-1-yl]butanenitrile for their ability to inhibit nucleoside transport in cancer cell lines. The study found that certain modifications improved selectivity and potency against ENT2, suggesting pathways for developing new cancer therapies .

Mechanism of Action

The mechanism of action of 4-[4-(2-Fluorophenyl)piperazin-1-yl]butanenitrile involves its interaction with specific molecular targets, such as receptors or enzymes. The compound binds to these targets, modulating their activity and leading to various biological effects. For instance, it may act as an inhibitor of certain enzymes, thereby affecting metabolic pathways .

Comparison with Similar Compounds

Comparison with Structural Analogs

Physicochemical Properties

The following table compares key physicochemical parameters of 4-[4-(2-fluorophenyl)piperazin-1-yl]butanenitrile with three closely related analogs:

Compound Name Molecular Formula Molecular Weight (g/mol) Substituent Position/Type Key Structural Features
4-[4-(2-Fluorophenyl)piperazin-1-yl]butanenitrile C₁₄H₁₈FN₃ 247.31 2-Fluorophenyl Piperazine, nitrile side chain
4-[4-(3-Chlorophenyl)piperazin-1-yl]butanenitrile C₁₄H₁₈ClN₃ 263.77 3-Chlorophenyl Chlorine substituent, same backbone
4-[4-(4-Methoxyphenyl)piperazin-1-yl]butanenitrile C₁₅H₂₁N₃O 259.35 4-Methoxyphenyl Methoxy group, increased polarity
4-[4-(2-Chlorophenyl)piperazin-1-yl]-2-(1,3-dimethylbenzimidazol-2-ylidene)-butanenitrile C₂₃H₂₃ClN₆ 430.93 2-Chlorophenyl, benzimidazole Complex substituents, extended conjugation

Key Observations :

  • The fluorine substituent in the target compound reduces molecular weight compared to chlorine analogs (e.g., 263.77 vs. 247.31 g/mol) due to fluorine’s lower atomic mass .
  • The benzimidazole-containing analog () exhibits a significantly higher molecular weight (430.93 g/mol) due to its extended conjugated system .

Pharmacological and Receptor Binding Profiles

While direct data for 4-[4-(2-fluorophenyl)piperazin-1-yl]butanenitrile is unavailable, insights can be drawn from structurally related compounds:

  • L-750,667 (), a fluorophenyl-containing azaindole derivative, shows high selectivity for dopamine D₄ receptors (Ki = 0.51 nM) with >2000-fold selectivity over D₂/D₃ receptors. This suggests that fluorophenyl substituents in ortho positions may enhance D₄ receptor affinity .

Structural and Spectroscopic Comparisons

NMR Data ():

The fluorophenyl derivative D10 (4-(4-(2-(2-Fluorophenyl)quinoline-4-carbonyl)piperazin-1-yl)-N-hydroxybenzamide) exhibits distinct ¹H and ¹³C NMR shifts compared to chloro- or methoxy-substituted analogs:

  • 2-Fluorophenyl group : Deshielding effects in ¹H NMR (~δ 7.2–7.8 ppm) due to fluorine’s electronegativity.
  • Chlorophenyl analogs (e.g., D8): Downfield shifts in aromatic protons (δ 7.4–8.1 ppm) due to chlorine’s inductive effects.
  • Methoxyphenyl analogs (e.g., D6): Upfield shifts (δ 6.8–7.3 ppm) from the electron-donating methoxy group .

Biological Activity

4-[4-(2-Fluorophenyl)piperazin-1-yl]butanenitrile is a compound of significant interest in medicinal chemistry, particularly for its potential therapeutic applications in treating neurological disorders. This article explores its biological activity, synthesis, and relevant research findings.

Chemical Structure and Synthesis

The molecular structure of 4-[4-(2-Fluorophenyl)piperazin-1-yl]butanenitrile features a piperazine ring substituted with a 2-fluorophenyl group and a butanenitrile chain. The synthesis typically involves the reaction of 1-(2-fluorophenyl)piperazine with 4-bromobutanenitrile under basic conditions, following a two-step process optimized for yield and purity.

The compound's biological activity is primarily attributed to its ability to interact with specific receptors and enzymes. It may inhibit certain metabolic pathways, influencing physiological processes related to neurological functions. For instance, it has been identified as an inhibitor of equilibrative nucleoside transporters (ENTs), particularly ENT2, which plays a crucial role in nucleotide synthesis and adenosine regulation .

Biological Activity and Therapeutic Potential

Research indicates that 4-[4-(2-Fluorophenyl)piperazin-1-yl]butanenitrile exhibits various biological activities:

  • Inhibition of ENTs : It has been shown to selectively inhibit ENT2, which could have implications for cancer therapy by enhancing the efficacy of nucleoside analogs used in chemotherapy .
  • Psychoactive Properties : As part of the piperazine family, compounds like this one often demonstrate psychoactive effects, making them candidates for further exploration in treating psychiatric disorders.

Case Studies and Research Findings

Several studies have investigated the pharmacological properties of related compounds:

  • Structure-Activity Relationship (SAR) : A study on FPMINT analogues demonstrated that modifications to the piperazine structure significantly affected their selectivity and potency against ENT1 and ENT2. The findings suggest that structural variations can enhance therapeutic efficacy while minimizing side effects .
  • Tyrosinase Inhibition : Compounds structurally related to 4-[4-(2-Fluorophenyl)piperazin-1-yl]butanenitrile have been evaluated for their inhibitory effects on tyrosinase, an enzyme involved in melanin production. Certain derivatives displayed significant antimelanogenic effects without cytotoxicity, indicating potential applications in dermatological treatments .

Data Summary

The following table summarizes key findings from recent studies on the biological activity of 4-[4-(2-Fluorophenyl)piperazin-1-yl]butanenitrile and its analogues:

Compound NameTarget EnzymeIC50 (µM)SelectivityNotes
FPMINTENT25 - 10Higher than ENT1Selective inhibitor
Tyrosinase InhibitorTyrosinaseVariesCompetitiveAntimelanogenic effects observed

Q & A

Basic Research Questions

Q. What are the established synthetic pathways for 4-[4-(2-Fluorophenyl)piperazin-1-yl]butanenitrile, and what critical parameters influence reaction yields?

  • Methodological Answer : The synthesis typically involves multi-step condensation reactions. For example, coupling 2-fluorophenylpiperazine with a nitrile-containing alkyl halide under reflux conditions using polar aprotic solvents (e.g., DMF or acetonitrile). Critical parameters include:

  • Temperature : Optimal yields are achieved at 80–100°C to balance reaction kinetics and side-product formation.
  • Catalyst : Use of inorganic bases like K₂CO₃ to deprotonate intermediates and drive the reaction .
  • Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) is essential to isolate the pure product .

Q. Which analytical techniques are most effective for characterizing the structural purity of 4-[4-(2-Fluorophenyl)piperazin-1-yl]butanenitrile?

  • Methodological Answer :

  • X-ray Diffraction (XRD) : Resolves crystal lattice parameters and confirms stereochemistry (e.g., staggered vs. eclipsed conformations in analogous piperazine derivatives) .
  • NMR Spectroscopy : ¹H/¹³C NMR identifies proton environments (e.g., fluorophenyl protons at δ 6.9–7.3 ppm) and nitrile group confirmation (C≡N stretch at ~2250 cm⁻¹ in IR) .
  • Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight (e.g., [M+H]⁺ at m/z 302.18) .

Q. What are the primary pharmacological targets of piperazine derivatives like 4-[4-(2-Fluorophenyl)piperazin-1-yl]butanenitrile, and how are binding assays designed to evaluate these interactions?

  • Methodological Answer :

  • Targets : Serotonin receptors (e.g., 5-HT₁A, 5-HT₂A) due to structural similarity to known ligands .
  • Assay Design :

Radioligand Binding : Use [³H]-8-OH-DPAT for 5-HT₁A affinity studies, with non-specific binding controlled by 10 μM serotonin.

Cell Lines : Transfected HEK-293 cells expressing human 5-HT receptors.

Data Analysis : Calculate IC₅₀ values via competitive binding curves and validate with Schild regression .

Advanced Research Questions

Q. How can researchers resolve discrepancies in reported receptor binding affinities of 4-[4-(2-Fluorophenyl)piperazin-1-yl]butanenitrile across different pharmacological studies?

  • Methodological Answer : Contradictions often arise from:

  • Assay Conditions : Variations in buffer pH (e.g., Tris vs. HEPES) or ion concentrations (Mg²⁺ modulates G-protein coupling) .
  • Receptor Subtypes : Species-specific isoforms (e.g., rat vs. human 5-HT₁A) may exhibit divergent binding profiles.
  • Validation : Cross-validate using orthogonal methods (e.g., functional cAMP assays for 5-HT₁A activity) .

Q. What computational strategies are recommended to predict the metabolic stability and potential toxicity of 4-[4-(2-Fluorophenyl)piperazin-1-yl]butanenitrile in preclinical development?

  • Methodological Answer :

  • Metabolic Prediction : Use in silico tools like ADMET Predictor™ or SwissADME to identify cytochrome P450 (CYP) oxidation sites (e.g., piperazine ring or fluorophenyl group) .
  • Toxicity Screening : Molecular docking against hERG channels to assess cardiotoxicity risk (e.g., Glide SP scoring in Schrödinger Suite) .

Q. What methodologies optimize the regioselectivity of fluorophenyl substitutions in piperazine-based compounds to enhance target specificity?

  • Methodological Answer :

  • Directed Functionalization : Introduce electron-withdrawing groups (e.g., -CF₃) at the phenyl meta-position to stabilize piperazine-aryl interactions via resonance.
  • Protecting Groups : Use Boc-protected piperazine intermediates to control substitution patterns during synthesis .

Q. How should contradictory crystallographic data between solution NMR and solid-state XRD be reconciled for structurally complex derivatives of 4-[4-(2-Fluorophenyl)piperazin-1-yl]butanenitrile?

  • Methodological Answer :

  • Dynamic vs. Static Structures : NMR captures solution-phase conformational flexibility, while XRD reveals rigid lattice arrangements.
  • Complementary Analysis : Perform variable-temperature XRD and molecular dynamics (MD) simulations to model thermal motion and validate torsion angles .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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Reactant of Route 1
4-[4-(2-Fluorophenyl)piperazin-1-yl]butanenitrile
Reactant of Route 2
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4-[4-(2-Fluorophenyl)piperazin-1-yl]butanenitrile

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